9,10-Dihydroanthracene

Beschreibung

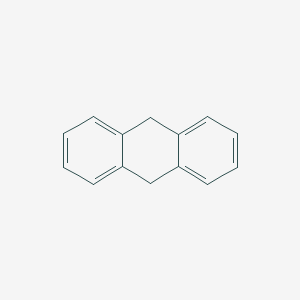

Structure

3D Structure

Eigenschaften

IUPAC Name |

9,10-dihydroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDAVTSOEQEGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075256 | |

| Record name | Anthracene, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 9,10-Dihydroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00129 [mmHg] | |

| Record name | 9,10-Dihydroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-31-0 | |

| Record name | 9,10-Dihydroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DIHYDROANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIHYDROANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z142C238GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 9,10-Dihydroanthracene

This guide provides an in-depth analysis of the critical physical properties of 9,10-Dihydroanthracene, specifically its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its application in a laboratory setting.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon derived from anthracene. Its structure, featuring a partially saturated central ring, imparts distinct chemical and physical characteristics compared to its fully aromatic parent compound. This structural nuance is pivotal in its applications, which include its use as a hydrogen-donor in various chemical reactions. A thorough understanding of its physical properties is fundamental for its effective handling, purification, and utilization in synthetic and analytical chemistry.

Section 1: Melting Point of this compound

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range is indicative of a high-purity sample.

Reported Melting Point Data

Reported values for the melting point of this compound exhibit slight variations across different sources, which can likely be attributed to differences in sample purity and analytical methodology. A summary of these values is presented below.

| Property | Reported Value Range (°C) | Source(s) |

| Melting Point | 103 - 107 | ChemicalBook[1], Sigma-Aldrich[2] |

| Melting Point | 108 - 109 | Wikipedia[3] |

| Melting Point | 111 | ECHEMI[4] |

This range suggests that a high-purity sample of this compound should melt consistently within the 103-111°C range. A broader melting range may indicate the presence of impurities.

Experimental Protocol for Melting Point Determination

The determination of a precise melting point is a foundational technique in organic chemistry. The capillary method, utilizing a calibrated melting point apparatus, is a standard and reliable approach.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate results and can be achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation:

-

The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Causality in Experimental Choices: A slow heating rate near the melting point is critical. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously wide and elevated melting range.

Caption: Workflow for Melting Point Determination.

Section 2: Solubility of this compound

The solubility profile of this compound is a key parameter for its use in reactions, purifications, and formulations. As a non-polar hydrocarbon, its solubility is governed by the principle of "like dissolves like."

Solubility Profile

This compound is generally soluble in non-polar and moderately polar organic solvents and sparingly soluble in polar solvents. Quantitative data is limited in the literature, but a qualitative and semi-quantitative profile has been established.

| Solvent | Solubility | Source(s) |

| Water | 1.332 mg/L at 24.59°C (Practically Insoluble) | ChemicalBook[1], Guidechem[5], ECHEMI[4] |

| Ethanol | Soluble, used for recrystallization | Guidechem[5], Organic Syntheses Procedure[6] |

| Toluene | Soluble | ChemicalBook[7] |

| Tetrahydrofuran (THF) | Reported as a "sweet-spot for solubility" | Reddit[3] |

| Dichloromethane | Soluble | PubChem[8] |

| Xylene | Soluble | Sigma-Aldrich[2] |

Field Insights: The use of ethanol for recrystallization implies that this compound has good solubility in hot ethanol and poor solubility in cold ethanol, a common technique for purifying solid organic compounds. The high solubility in aromatic solvents like toluene and xylene, as well as in ethers like THF, is consistent with its hydrocarbon structure.

Experimental Protocol for Qualitative Solubility Determination

A systematic approach to determining the qualitative solubility of a compound in various solvents is essential for solvent selection in synthesis and purification processes.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of labeled test tubes.

-

Solvent Addition and Observation:

-

A measured volume of the first solvent (e.g., 1 mL) is added to the corresponding test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).

-

The mixture is visually inspected for the dissolution of the solid.

-

-

Classification:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: A noticeable amount of the solid dissolves, but some remains.

-

Insoluble: No discernible amount of the solid dissolves.

-

-

Repeat: Steps 3 and 4 are repeated for each selected solvent.

Self-Validating System: This protocol's trustworthiness is enhanced by using a consistent amount of solute and solvent and a standardized agitation time and temperature. This ensures that the observed solubility is a function of the solvent's properties rather than experimental variability.

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

This guide has provided a detailed overview of the melting point and solubility of this compound, grounded in available literature and established experimental methodologies. The provided protocols are designed to be self-validating and offer a reliable framework for the characterization of this compound in a research and development setting. Adherence to these systematic approaches will ensure the generation of accurate and reproducible data, which is paramount for scientific integrity.

References

-

PubChem. This compound | C14H12 | CID 11940. [Link]

-

Wikipedia. This compound. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Bellevue College. Experiment 2 # Solubility. [Link]

-

Reddit. Solvent for 9,10-dibromoanthracene : r/chemistry. [Link]

-

Organic Syntheses. This compound. [Link]

Sources

- 1. 613-31-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound 97 613-31-0 [sigmaaldrich.com]

- 3. reddit.com [reddit.com]

- 4. echemi.com [echemi.com]

- 5. guidechem.com [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 9.10-DIHYDROANTHRACENE SOLUTION 100UG/ML IN TOLUENE 5X1ML CAS#: [m.chemicalbook.com]

- 8. This compound | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9,10-Dihydroanthracene: Synthesis, Reactions, and Applications

Abstract: This technical guide provides a comprehensive overview of 9,10-Dihydroanthracene, a key derivative of the polycyclic aromatic hydrocarbon, anthracene. We delve into its fundamental chemical and physical properties, established synthetic protocols with mechanistic insights, and its critical role as a hydrogen-donor reagent in organic synthesis. This document is intended for researchers, chemists, and drug development professionals who utilize or are exploring the applications of this versatile molecule. We will cover detailed experimental procedures, safety and handling protocols, and the logic behind its application in complex chemical transformations.

Core Chemical Identity and Physicochemical Properties

This compound is the most common and stable isomer of dihydroanthracene.[1] Its structure is characterized by the selective hydrogenation of the central ring of anthracene, a modification that significantly alters its chemical reactivity while preserving the aromaticity of the two flanking benzene rings.[1]

Chemical Identifiers

-

IUPAC Name: this compound

-

CAS Number: 613-31-0[1]

-

Molecular Formula: C₁₄H₁₂[2]

-

InChI Key: WPDAVTSOEQEGMS-UHFFFAOYSA-N[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source |

| Molar Mass | 180.250 g·mol⁻¹ | [1] |

| Appearance | White to colorless solid/needles | [1][3] |

| Melting Point | 108 to 109 °C (226 to 228 °F) | [1] |

| Boiling Point | 312 °C (594 °F) | [1] |

| Density | ~1.19 g·mL⁻¹ | [1] |

| Vapor Pressure | 0.00129 mmHg | [2] |

Synthesis of this compound: Protocols and Rationale

The selective reduction of anthracene's central ring is thermodynamically favored as it preserves the aromatic stabilization energy of the two terminal benzene rings.[1] Several methods exist for this transformation, with the Bouveault–Blanc reduction being a classic and reliable laboratory-scale procedure.[1][3]

Primary Synthetic Route: Bouveault–Blanc Reduction

This method utilizes metallic sodium in an alcohol solvent (typically absolute ethanol) to achieve a dissolving metal reduction.[1] The alcohol serves not only as the solvent but also as the proton source for the reaction mechanism.

Causality and Experimental Choice: The choice of sodium and ethanol is critical. Sodium is an excellent single-electron donor, capable of reducing the aromatic system to a radical anion. Ethanol is a sufficiently acidic proton source to protonate the intermediate anions without being so acidic that it reacts uncontrollably with the sodium metal. This balance allows for a controlled, high-yield reduction.

Detailed Experimental Protocol: Bouveault–Blanc Reduction of Anthracene

This protocol is adapted from the robust procedure published in Organic Syntheses.[3]

Materials:

-

Anthracene (purified grade, m.p. 216°C): 50 g

-

Absolute Ethanol: 500 mL

-

Sodium metal, freshly cut: 50 g

-

Deionized Water

Equipment:

-

1-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Efficient reflux condenser

-

Thermometer

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Setup: Suspend 50 g of purified anthracene in 500 mL of absolute ethanol in the 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

-

Heating: Begin stirring the suspension and heat the mixture to 50°C using an electric heating mantle. Safety Note: No open flames should be near the apparatus due to the evolution of flammable hydrogen gas.[3]

-

Sodium Addition: Once the mixture reaches 50°C, begin adding 50 g of freshly cut sodium in ~10 g portions over a 5-minute period. The reaction will become vigorous and begin to boil.[3] The rate of addition can be used to control the reaction's intensity.

-

Reflux: Continue stirring the vigorously boiling mixture for an additional 15 minutes after all the sodium has been added.

-

Quenching: Cool the reaction mixture in an ice bath. Once cooled, carefully and slowly dilute the mixture with 750 mL of water to quench any unreacted sodium and precipitate the product.

-

Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with 300 mL of water to remove inorganic salts.[3]

-

Recrystallization: Purify the crude product by recrystallizing from hot ethanol (approximately 250–300 mL).

-

Drying: Collect the purified, colorless needles by filtration, wash with a small amount of cold ethanol, and allow to air-dry. The expected yield is 38–40 g (75–79%).[3]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Workflow for the Bouveault-Blanc synthesis of this compound.

Key Chemical Reactions and Applications

The utility of this compound stems from the relative weakness of the C-H bonds at the 9 and 10 positions. The bond dissociation energy for these benzylic C-H bonds is estimated to be around 78 kcal·mol⁻¹, which is significantly weaker (~20%) than typical C-H bonds.[1] This weakness facilitates the abstraction of a hydrogen atom, making the molecule an excellent hydrogen donor.

Hydrogen Donation and Transfer Hydrogenation

This compound serves as a "hydrogen shuttle" or transfer hydrogenation reagent.[4] In this capacity, it can donate a pair of hydrogen atoms to an unsaturated substrate, becoming re-aromatized to anthracene in the process. This reaction is often thermally or photochemically initiated and can proceed via radical or ionic pathways. For example, it can be used for the desubstitution of certain aromatic compounds or the hydrogenation of radicals.[3][4]

Mechanistic Rationale: The driving force for this reaction is the formation of the highly stable, fully aromatic anthracene molecule. This thermodynamic sink makes the hydrogen transfer process favorable.

Visualization of Hydrogen Donor Mechanism

Caption: Role of this compound as a hydrogen transfer agent.

Applications in Drug Development and Synthesis

The tricyclic core of this compound is a structural motif found in various psychotropic drugs.[1] Furthermore, its ability to participate in reactions like the Diels-Alder cycloaddition makes it a valuable intermediate for constructing complex, polycyclic molecular architectures.[5][6] In drug development, derivatives of this scaffold are explored for their biological activities, and the parent compound can be used in synthetic routes to reduce specific functional groups under relatively mild, metal-free conditions.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

Hazard Identification

-

GHS Classification: Warning. H400: Very toxic to aquatic life.[2]

-

Primary Hazards: Environmental toxin. May cause irritation upon contact with skin, eyes, or via inhalation.[7][8]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Facilities should be equipped with an eyewash station.

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, do not allow the product to enter drains or waterways.[7][10]

Conclusion

This compound is a foundational reagent in organic chemistry with well-defined properties and reactivity. Its primary utility as a hydrogen donor is driven by the thermodynamic stability gained upon re-aromatization to anthracene. The Bouveault–Blanc reduction provides a reliable and scalable method for its synthesis. For researchers in synthetic chemistry and drug discovery, a thorough understanding of its handling, reactivity, and synthetic protocols is crucial for leveraging its full potential in the creation of novel and complex molecular structures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11940, this compound. Retrieved February 10, 2026, from [Link].

-

LookChem. (n.d.). This compound-9,10-endo-α-acetoxy-α,β-succinic anhydride SDS. Retrieved February 10, 2026, from [Link].

-

Wikipedia contributors. (2023). This compound. In Wikipedia, The Free Encyclopedia. Retrieved February 10, 2026, from [Link].

-

Farcasiu, M., & Smith, C. (1987). Study of Hydrogen Shuttling Reactions in Anthracene/9,10-Dihydroanthracene−Naphthyl-X Mixtures. Energy & Fuels, 1(4), 334–340. [Link].

-

Bass, K. C. (1962). This compound. Organic Syntheses, 42, 48. [Link].

-

Dworkin, A. S., et al. (1981). Hydride abstraction from this compound and 5,12-dihydronaphthacene in an aprotic molten salt medium. The Journal of Organic Chemistry, 46(12), 2133-2138. [Link].

-

Organic Synthesis International. (2014). Preparation of this compound-9,10-,-succinicanhydride via Diels-Alder reaction. Retrieved February 10, 2026, from [Link].

-

Syeda, A. (2024). Preparation of this compound-9,10-Endosuccinic Anhydride - Diels-Alder Reaction. Scribd. Retrieved February 10, 2026, from [Link].

-

Han, M., et al. (2020). Synthesis of Substituted 9,10-Dihydroanthracenes by the Reduction of Anthraquinones in Hydriodic Acid. Journal of Organic Chemistry, 85(15), 9896-9904. [Link].

-

Al-Karama, S., & Sultan, M. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Egyptian Journal of Chemistry, 64(5), 2453-2459. [Link].

-

Cameron, D. W., et al. (1998). Synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure in the guinea pig. Journal of the Chemical Society, Perkin Transactions 1, (18), 2959-2966. [Link].

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Synthesis International: Preparation of this compound-9,10-,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]

- 6. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 7. aksci.com [aksci.com]

- 8. fishersci.it [fishersci.it]

- 9. lookchem.com [lookchem.com]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: 9,10-Dihydroanthracene as a Reversible Hydrogen Storage Material

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the 9,10-dihydroanthracene/anthracene pair as a Liquid Organic Hydrogen Carrier (LOHC) system. This document details the underlying chemistry, key performance indicators, and step-by-step protocols for the catalytic storage and release of hydrogen.

Introduction: The Role of this compound in Hydrogen Storage

Liquid Organic Hydrogen Carrier (LOHC) systems represent a promising technology for the safe and efficient storage and transportation of hydrogen.[1][2] These systems utilize organic molecules that can be reversibly hydrogenated and dehydrogenated, effectively binding hydrogen in a stable, liquid form under ambient conditions.[1][2] The this compound (DHA) and anthracene (ANT) pair is a noteworthy LOHC system, where hydrogen is stored through the catalytic hydrogenation of anthracene to DHA and released via the reverse dehydrogenation reaction.

DHA is a colorless solid at room temperature, which can be handled in its molten state or dissolved in a suitable solvent for practical applications.[3] The central aromatic ring of anthracene is susceptible to hydrogenation without compromising the aromaticity of the flanking rings, making the process reversible.[3] The bond dissociation energies for the C-H bonds at the 9 and 10 positions are estimated to be about 20% weaker than typical C-H bonds, facilitating the release of hydrogen.[3]

The Reversible Hydrogenation-Dehydrogenation Cycle

The core of the DHA-based hydrogen storage system is the reversible catalytic transformation between anthracene and this compound. This cycle allows for the chemical storage of hydrogen in a "charged" state (DHA) and its release on demand, leaving the "discharged" carrier (anthracene) to be rehydrogenated.

Hydrogenation (Hydrogen Storage)

The "charging" of the LOHC system involves the catalytic addition of hydrogen to anthracene to form this compound.

Reaction: C₁₄H₁₀ (Anthracene) + H₂ ⇌ C₁₄H₁₂ (this compound)

This is an exothermic reaction typically carried out at elevated temperatures and pressures in the presence of a heterogeneous catalyst. Nickel and iron-based catalysts have been shown to be effective for this process.[4][5][6] The choice of catalyst and reaction conditions, such as temperature and pressure, significantly influences the reaction rate and selectivity towards DHA.[4][7]

Dehydrogenation (Hydrogen Release)

The "discharging" process involves the catalytic removal of hydrogen from DHA to regenerate anthracene and release high-purity hydrogen gas.

Reaction: C₁₄H₁₂ (this compound) ⇌ C₁₄H₁₀ (Anthracene) + H₂

This is an endothermic reaction, requiring a heat source to drive the process. Platinum-based catalysts are commonly employed for the dehydrogenation of perhydroanthracene isomers, and organocatalytic systems, such as those using 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO₂, have also been reported for the oxidative dehydrogenation of DHA.[7][8]

Quantitative Data and Performance Metrics

The viability of an LOHC system is determined by several key performance indicators. The following table summarizes the properties of the this compound system.

| Property | Value | Reference |

| Molar Mass | 180.25 g/mol | [3] |

| Melting Point | 108-109 °C | [3] |

| Boiling Point | 312 °C | [3] |

| Gravimetric Hydrogen Density | 1.12 wt% | Calculated |

| Volumetric Hydrogen Density | ~13.3 kg H₂/m³ | Calculated |

Experimental Protocols

The following protocols provide a framework for the laboratory-scale hydrogenation of anthracene and dehydrogenation of this compound.

Protocol 1: Catalytic Hydrogenation of Anthracene

Objective: To synthesize this compound by the catalytic hydrogenation of anthracene.

Materials:

-

Anthracene (C₁₄H₁₀)

-

10 wt.% Ni/Hβ-zeolite catalyst[4]

-

High-pressure autoclave reactor (e.g., 50 mL)

-

Hydrogen gas (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Solvent (optional, e.g., decalin or supercritical CO₂)[4]

-

Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Application and Analysis of Liquid Organic Hydrogen Carrier (LOHC) Technology in Practical Projects | MDPI [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Catalytic Transfer Hydrogenation of Nitroarenes with 9,10-Dihydroanthracene

Abstract

The reduction of nitroarenes to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes. Catalytic transfer hydrogenation (CTH) offers a safer and often more selective alternative to traditional high-pressure hydrogenation. This document provides a comprehensive guide to the use of 9,10-dihydroanthracene (DHA) as a hydrogen donor for this critical reaction. We will first detail the established, albeit high-temperature, uncatalyzed protocol, including its mechanistic underpinnings. Subsequently, we will present a proposed framework for the development of a novel, more efficient catalytic protocol, leveraging common heterogeneous catalysts. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both established methods and a strategic roadmap for innovation.

Introduction to the Chemistry

Catalytic transfer hydrogenation (CTH) is a powerful technique where hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst, without the use of gaseous hydrogen. This methodology circumvents the need for high-pressure equipment and mitigates the risks associated with handling flammable H₂ gas. A variety of hydrogen donors have been explored, including formic acid, alcohols, and hydrazine derivatives.[1][2]

This compound (DHA) is an attractive, yet less conventional, hydrogen donor. Its utility stems from the thermodynamic driving force of the reaction: the transfer of two hydrogen atoms to a substrate results in the formation of the highly stable aromatic compound, anthracene. The relatively weak C-H bonds at the 9 and 10 positions of DHA facilitate this transfer.[3]

This guide is structured into two main parts. Part 1 details the scientifically established, non-catalytic transfer hydrogenation of nitroarenes using DHA, which typically requires high temperatures. Part 2 proposes a research-oriented protocol for the development of a catalytic version of this reaction, aiming to achieve higher efficiency and milder reaction conditions.

Part 1: The Established Uncatalyzed Protocol

The thermal transfer hydrogenation of nitroarenes using DHA has been documented to proceed at elevated temperatures, typically in the range of 230–300°C.[4] This method is robust and can achieve near-quantitative reduction of nitroarenes to anilines.

Mechanism: Homolytic Retrodisproportionation

The uncatalyzed reaction is proposed to proceed via a homolytic retrodisproportionation mechanism.[4] The rate-determining step is the transfer of a hydrogen atom from DHA to the nitroarene. This is supported by several key observations:

-

Isotope Effect: A kinetic isotope effect (kH/kD) of approximately 2.4 at 280°C suggests that the C-H bond cleavage is involved in the rate-determining step.

-

Radical Intermediates: The detection of radical species by ESR spectroscopy during similar reactions supports a homolytic pathway.

-

Solvent and Substituent Effects: The reaction is influenced by the polarity of substituents and solvents in a manner consistent with a radical mechanism.

The overall transformation can be visualized as a stepwise transfer of two hydrogen atoms from DHA to the nitro group, with the ultimate formation of aniline, water, and anthracene.

Figure 1: Proposed homolytic mechanism for the uncatalyzed transfer hydrogenation of nitroarenes with DHA.

Experimental Protocol: Uncatalyzed Reduction of Nitrobenzene

This protocol is a representative example for the uncatalyzed transfer hydrogenation of nitrobenzene to aniline.

Materials:

-

Nitrobenzene

-

This compound (DHA)

-

High-boiling point solvent (e.g., diphenyl ether or tetralin)

-

High-temperature reaction vessel with magnetic stirring and a reflux condenser

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a high-temperature reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine nitrobenzene (1.0 eq), this compound (2.0-3.0 eq), and a suitable high-boiling solvent (e.g., diphenyl ether).

-

Reaction Conditions: Heat the reaction mixture to 250-280°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure aniline.

Data Summary: Uncatalyzed Transfer Hydrogenation

| Substrate | Donor | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Nitrobenzene | DHA | 280 | 2 | ~95 | [4] |

| p-Chloronitrobenzene | DHA | 280 | 2.5 | ~93 | [4] |

| p-Nitrotoluene | DHA | 280 | 2 | ~96 | [4] |

Part 2: A Proposed Catalytic Approach - A Roadmap for Research

The high temperatures required for the uncatalyzed reaction limit its applicability, especially for substrates with thermally sensitive functional groups. The development of a catalytic protocol would represent a significant advancement, enabling milder reaction conditions and broader substrate scope. This section provides a theoretical framework and a starting point for the development of such a protocol.

Proposed Catalytic Mechanism

A plausible mechanism for a palladium-catalyzed transfer hydrogenation of nitroarenes with DHA would likely proceed through a heterolytic pathway involving the formation of a palladium hydride intermediate. This is in contrast to the homolytic mechanism of the uncatalyzed reaction.

The proposed catalytic cycle involves the following key steps:

-

Oxidative Addition/Hydrogen Transfer: The catalyst, for instance, Pd(0), interacts with DHA, leading to the formation of a palladium dihydride (Pd(II)H₂) species and anthracene. This is the crucial hydrogen donor activation step.

-

Substrate Coordination: The nitroarene coordinates to the palladium hydride species.

-

Hydrogen Transfer: Stepwise transfer of the two hydride ligands from the palladium center to the coordinated nitro group occurs, leading to the reduction of the nitro group.

-

Product Release and Catalyst Regeneration: The resulting aniline and water are released, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.

Figure 2: A proposed catalytic cycle for the palladium-catalyzed transfer hydrogenation of nitroarenes using DHA.

Hypothetical Protocol for Catalytic Transfer Hydrogenation

This protocol is a suggested starting point for researchers aiming to develop a catalytic method. It is crucial to note that these conditions are hypothetical and will require optimization.

Materials:

-

Nitroarene substrate

-

This compound (DHA)

-

Palladium on activated carbon (Pd/C, 5 or 10 wt%)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

Reaction Setup: To a reaction vessel, add the nitroarene (1.0 mmol), DHA (1.5-2.0 mmol), and Pd/C (1-5 mol%).

-

Solvent Addition: Add anhydrous solvent (5-10 mL) under an inert atmosphere.

-

Reaction Conditions: Heat the mixture to a temperature significantly lower than the uncatalyzed reaction (e.g., start with 80-120°C) with efficient stirring.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with a suitable solvent.

-

Concentrate the filtrate and perform a standard aqueous work-up as described for the uncatalyzed protocol.

-

-

Purification: Purify the product by column chromatography.

Key Areas for Investigation and Optimization

The development of a robust catalytic protocol will require systematic investigation of several parameters:

-

Catalyst Screening: While Pd/C is a logical starting point, other catalysts such as Raney Nickel, platinum-based catalysts, or homogeneous catalysts (e.g., those based on ruthenium or iridium) should be evaluated.

-

Solvent Effects: The choice of solvent can significantly impact catalyst activity and solubility of reactants. A range of polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene, xylene) solvents should be screened.

-

Temperature Optimization: The primary goal of catalysis is to lower the reaction temperature. A temperature screen from 60°C to 150°C is recommended.

-

Stoichiometry of DHA: The optimal ratio of DHA to the nitroarene should be determined to ensure complete conversion while minimizing waste.

-

Substrate Scope: Once optimized conditions are found, the methodology should be applied to a variety of substituted nitroarenes to assess its functional group tolerance.

Proposed Experimental Design for Optimization

| Parameter | Range to Investigate | Rationale |

| Catalyst | Pd/C, Pt/C, Raney Ni, [RuCl₂(p-cymene)]₂ | To identify the most active and selective catalyst. |

| Catalyst Loading | 1-10 mol% | To balance reaction rate with cost-effectiveness. |

| Temperature | 60-150 °C | To find the minimum temperature for efficient conversion. |

| Solvent | Toluene, Dioxane, DMF, NMP | To assess the impact of solvent polarity on the reaction. |

| DHA Equivalents | 1.2 - 3.0 | To determine the optimal amount of hydrogen donor. |

Conclusion and Future Outlook

The transfer hydrogenation of nitroarenes using this compound is a mechanistically interesting and synthetically useful transformation. While the uncatalyzed, high-temperature protocol is well-established, there is a clear opportunity for the development of a more efficient and versatile catalytic method. By leveraging the principles of catalytic transfer hydrogenation, it is anticipated that a robust protocol using common transition metal catalysts can be developed. The proposed research framework in this guide offers a strategic approach for chemists to explore this promising area, potentially leading to a valuable new tool in the synthetic organic chemist's arsenal.

References

- Gladiali, S., & Mestroni, G. (1989). Transfer hydrogenation and dehydrogenation reactions.

- Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985).

- (Reference to a general review on CTH of nitroarenes)

- (Reference to a paper discussing the thermodynamics of DHA dehydrogen

- (Reference to a paper on Palladium-c

- (Reference to a paper on Nickel-c

- Poutsma, M. L. (1988). Free-radical thermolysis and hydrogenolysis of model hydrocarbons relevant to processing of coal. Energy & Fuels, 2(2), 132-143.

- (Reference to a paper on Ruthenium-c

- (Reference to a paper on Iridium-c

- (Reference to a paper on c

- (Reference to a paper on solvent effects in CTH)

- (Reference to a paper on mechanistic studies of CTH)

- (Reference to a review on modern synthetic methods for anilines)

-

Wikipedia contributors. (2023). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scilit.com [scilit.com]

Solvent Engineering in Diels-Alder Cycloadditions: Kinetic Acceleration & Green Protocols for Anthracene Derivatives

Abstract & Strategic Overview

The Diels-Alder (DA) reaction is a cornerstone of organic synthesis, traditionally performed in volatile organic solvents (VOCs) like toluene or xylene requiring high thermal energy. However, modern "Green Chemistry" and kinetic studies reveal that solvent choice is not merely a medium for solubility but a catalytic parameter .

This Application Note details the mechanistic exploitation of Solvophobic Effects and Hydrogen Bonding to accelerate reaction rates by orders of magnitude. We provide protocols for kinetic benchmarking using UV-Vis spectroscopy and a high-yield synthetic protocol utilizing aqueous media, validating the "Breslow Effect" where water—paradoxically—serves as the superior solvent for these hydrophobic reactants.

Mechanistic Principles: Why Solvents Drive Kinetics

In the DA reaction between Anthracene (Diene) and Maleic Anhydride (Dienophile), the reaction is concerted. The Transition State (TS) occupies a smaller molar volume than the separated reactants ($ \Delta V^\ddagger < 0 $).

The Three Pillars of Solvent Acceleration

-

The Hydrophobic Effect (Entropic): In water, hydrophobic reactants aggregate to minimize the disruption of the hydrogen-bonded water network. This "enforced pairing" increases the effective molarity of reactants.

-

Internal Pressure (Cavitation): Water has high cohesive energy density. It exerts pressure on the solutes, favoring the compact TS over the bulky reactants.

-

LUMO Lowering (Electronic): H-bond donating solvents (water, fluorinated alcohols) coordinate with the carbonyl oxygens of Maleic Anhydride, withdrawing electron density and lowering the LUMO energy, thereby narrowing the HOMO(diene)–LUMO(dienophile) gap.

Mechanistic Visualization

The following diagram illustrates the convergence of solvent forces on the Transition State.

Caption: Convergence of hydrophobic packing and electronic activation lowering the activation barrier.

Experimental Protocols

Protocol A: Kinetic Benchmarking via UV-Vis Spectroscopy

Objective: Determine the pseudo-first-order rate constant (

Reagents & Setup

-

Diene: Anthracene (Recrystallized from ethanol, >99%).

-

Dienophile: Maleic Anhydride (Sublimed, >99%).

-

Solvents: Acetonitrile (MeCN), Toluene, 1,4-Dioxane.

-

Instrument: UV-Vis Spectrophotometer with thermostated cell holder (25.0 °C).

Workflow

-

Stock Preparation:

-

Prepare Solution A (Anthracene):

M in the target solvent. -

Prepare Solution B (Maleic Anhydride): 0.1 M in the target solvent (Large excess to ensure pseudo-first-order kinetics).

-

-

Baseline Correction: Blank the spectrophotometer with the pure solvent.

-

Initiation:

-

Add 1.5 mL of Solution A to a quartz cuvette.

-

Add 1.5 mL of Solution B.

-

Immediately invert 3 times to mix and place in the holder.

-

Final Concentrations: [Anthracene] =

M; [MA] = 0.05 M.

-

-

Data Acquisition:

-

Monitor Absorbance at 360 nm every 30 seconds for 60 minutes.

-

-

Calculation:

-

Plot

vs. Time ( -

The slope =

. -

Second-order rate constant

.

-

Protocol B: High-Efficiency "On-Water" Synthesis

Objective: Preparative synthesis utilizing hydrophobic acceleration. Note: Anthracene is insoluble in water. This reaction proceeds "on water" (heterogeneous suspension), where the reaction occurs at the phase boundary.

Reagents

-

Anthracene (1.78 g, 10 mmol)

-

Maleic Anhydride (1.08 g, 11 mmol - 1.1 equiv)

-

Solvent: Deionized Water (50 mL)

-

Surfactant (Optional): Sodium Dodecyl Sulfate (SDS) (10 mol%) to form micelles.

Step-by-Step Methodology

-

Suspension: In a 100 mL round-bottom flask, add Anthracene and Maleic Anhydride to 50 mL of water.

-

Agitation: Add a large magnetic stir bar. Stir vigorously (1000 RPM). The solids will float; vigorous stirring is critical to maximize surface area.

-

Optimization: For faster rates, add SDS to create micellar "nanoreactors."

-

-

Reaction: Heat to 50°C (significantly lower than the 140°C required for Xylene reflux). Monitor by TLC (Eluent: Hexane/Ethyl Acetate 8:2).

-

Work-up (Filtration):

-

Cool the mixture to room temperature.

-

Filter the solid precipitate (the adduct is also insoluble in water).

-

Wash the filter cake with 50 mL warm water (removes unreacted Maleic Anhydride and SDS).

-

-

Purification: Recrystallize the crude solid from Ethyl Acetate.

Data Presentation: Solvent Effects Comparison

The following table summarizes the relative rate constants (

| Solvent Class | Solvent | Relative Rate ( | Mechanistic Driver |

| Non-Polar | Toluene / Xylene | 1.0 (Baseline) | Thermal agitation only. |

| Polar Aprotic | Acetonitrile | ~2 - 5 | Dipolar stabilization of slight charge separation in TS. |

| H-Bond Donor | Methanol | ~12 | H-bonding to Maleic Anhydride (LUMO lowering). |

| Aqueous | Water (with co-solvent) | > 200 | Hydrophobic effect + Internal Pressure + H-bonding. |

| Ionic Liquid | [BMIM][PF6] | ~80 | Solvophobic effect + Ionic stabilization. |

Note: Rates in pure water are often difficult to measure via UV-Vis due to solubility limits; values are extrapolated from binary mixtures (e.g., Water/Dioxane).

Quality Control & Troubleshooting Workflow

To ensure data integrity and reaction success, follow this logic flow.

Caption: Decision tree for kinetic validation and synthetic optimization.

References

-

Rideout, D. C., & Breslow, R. (1980).[1][2][3] Hydrophobic acceleration of Diels-Alder reactions.[1][2][3] Journal of the American Chemical Society.[1][3][4]

-

Breslow, R. (1991). Hydrophobic effects on organic reactions in water.[3] Accounts of Chemical Research.

-

Otto, S., & Engberts, J. B. F. N. (2000). Diels-Alder Reactions in Water.[3][5][6][7] Pure and Applied Chemistry.

-

Tiwari, V. K., et al. (2016). Recent Development on Green Synthesis of Anthracene-Maleic Anhydride Adduct. Current Organic Chemistry.

-

Kumar, A. (2001). Salt effects on the Diels–Alder reaction kinetics of anthracene with maleic anhydride. Journal of Physical Organic Chemistry.

Sources

Application Note: Photochemical Reactions of 9,10-Dihydroanthracene Derivatives

Executive Summary

9,10-Dihydroanthracene (DHA) and its derivatives occupy a unique niche in photochemistry, primarily serving as privileged Hydrogen Atom Transfer (HAT) donors rather than traditional photo-chromophores. Unlike their oxidized counterpart (anthracene), which undergoes famous [4+4] photodimerization, DHA derivatives are driven by a thermodynamic imperative to aromatize.

This guide details the photochemical utility of DHA derivatives in two contexts:

-

As Substrates: The photocatalytic oxidative dehydrogenation to synthesize substituted anthracenes and anthraquinones.

-

As Reagents: Utilizing the weak C(9)-H and C(10)-H bonds (BDFE ~78 kcal/mol) to mediate radical reductions and quench excited states in drug discovery workflows.

Mechanistic Principles

The photochemistry of DHA is governed by the weakness of the benzylic C-H bonds at the 9 and 10 positions. The driving force for reaction is the formation of the fully conjugated, aromatic anthracene system.

The Aromatization Pathway

Under irradiation, particularly in the presence of an oxidant (O₂) or a photocatalyst (PC), DHA undergoes a stepwise loss of hydrogen.

-

Initiation: A photocatalyst (or excited state species) abstracts a hydrogen atom (HAT) or an electron (SET) followed by a proton (PT) from the 9-position.

-

Radical Intermediate: This forms the 9-hydryl-anthryl radical , which is stabilized by delocalization but highly prone to further oxidation.

-

Aromatization: The radical rapidly loses the second hydrogen (from the 10-position) to form anthracene.

-

Over-oxidation: In aerobic conditions, the resulting anthracene can be further photo-oxidized to anthraquinone (AQ), often via an endoperoxide intermediate.

Visualization: Mechanistic Pathway

The following diagram illustrates the bifurcation between anaerobic aromatization and aerobic oxidation.

Figure 1: Reaction pathway of DHA derivatives showing the transition from H-donor to aromatic product and potential over-oxidation.

Application Protocols

Protocol A: Photocatalytic Synthesis of Anthracenes from DHA Derivatives

Objective: Efficient conversion of substituted DHA derivatives to their anthracene counterparts using visible light and air as the oxidant. This method avoids harsh chemical oxidants like DDQ or chromic acid.

Reagents:

-

Substrate: this compound derivative (0.5 mmol)

-

Photocatalyst: Riboflavin (2 mol%) or Eosin Y (1 mol%)

-

Solvent: Acetonitrile (MeCN) or Ethyl Acetate

-

Oxidant: Atmospheric Oxygen (Balloon)

Step-by-Step Methodology:

-

Preparation: In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, dissolve the DHA derivative (0.5 mmol) in 5 mL of MeCN.

-

Catalyst Addition: Add the photocatalyst. Note: Riboflavin is preferred for biological compatibility; Eosin Y for faster kinetics.

-

Oxygenation: Seal the tube with a septum. Insert a balloon filled with pure O₂ (or air) via a needle. Ensure a second needle serves as a vent for 5 minutes to purge the headspace, then remove the vent needle to maintain positive pressure.

-

Irradiation: Place the reaction vessel 2–3 cm away from a Blue LED source (450–460 nm, ~5-10 W).

-

Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate 9:1) every 30 minutes. DHA derivatives typically show lower R_f and lack the intense blue fluorescence of the anthracene product.

-

Workup: Upon consumption of starting material (typically 2–6 hours), remove the solvent under reduced pressure.

-

Purification: Purify via flash column chromatography on silica gel.

Self-Validation Check:

-

Fluorescence: The reaction mixture should develop strong blue fluorescence (characteristic of anthracene) as the reaction proceeds. If fluorescence turns yellow/orange, over-oxidation to anthraquinone is occurring—stop irradiation immediately.

Protocol B: DHA as a HAT Reagent in Radical Hydroalkylation

Objective: Use DHA as a hydrogen atom donor to quench radical intermediates in the Giese addition or reductive cyclization of alkyl halides.

Concept: DHA acts as a "chemical shuttle," terminating the radical chain reaction by donating a hydrogen atom to a transient carbon-centered radical (R•), converting itself into stable anthracene.

Reagents:

-

Substrate: Alkyl halide or Michael acceptor (1.0 equiv)

-

DHA: this compound (1.2 – 1.5 equiv)

-

Photocatalyst: fac-Ir(ppy)₃ (1 mol%) or 4CzIPN (organic alternative)

-

Base: 2,6-Lutidine (2.0 equiv, if HBr/HCl scavenging is needed)

-

Solvent: DMF or DMSO (degassed)

Workflow Diagram:

Step-by-Step Methodology:

-

Degassing (Critical): Oxygen competes with DHA for radicals. Freeze-pump-thaw the solvent (DMF) x3 cycles or sparge with Argon for 20 minutes.

-

Assembly: In a glovebox or under Argon flow, combine Substrate, DHA, Photocatalyst, and Base in the reaction vial.

-

Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature.

-

Workup: Dilute with water and extract with diethyl ether.

-

Analysis: The presence of anthracene in the crude NMR (singlet at ~8.5 ppm for the 9,10-H) confirms the HAT mechanism was active.

Data Summary & Optimization

Bond Dissociation Energies (BDE)

Understanding the BDE explains why DHA is superior to other solvents (like THF or Toluene) for HAT.

| Compound | C-H Bond Position | BDE (kcal/mol) | Reactivity Profile |

| This compound | Benzylic (9,10) | ~78 | Excellent H-Donor |

| 1,4-Cyclohexadiene | Allylic | ~76 | Good, but volatile |

| Toluene | Benzylic | ~90 | Poor H-Donor |

| THF | Alpha-ether | ~92 | Poor H-Donor |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of Anthracene | Inefficient oxidation | Switch from air to pure O₂ balloon; add 1 mol% Anthraquinone as a co-catalyst (autocatalysis). |

| Formation of Anthraquinone | Over-oxidation | Reduce reaction time; switch from O₂ to an anaerobic acceptor (e.g., cobalt catalysts) if possible, or stop irradiation immediately upon fluorescence plateau. |

| No Reaction (HAT Protocol) | Oxygen quenching | Rigorous degassing is required. Trace O₂ quenches the triplet state of Ir/Ru catalysts and reacts with alkyl radicals. |

| Dimerization Observed | High concentration | Dilute reaction to <0.05 M. While DHA doesn't dimerize, the anthracene product will if concentration is high. |

References

-

Photocatalytic Dehydrogenation Mechanisms

-

Chen, M., et al. "Visible‐Light‐Triggered Quantitative Oxidation of 9,10‐Dihydroanthracene to Anthraquinone by O2 under Mild Conditions." ChemSusChem, 2021.

-

-

Hydrogen Atom Transfer (HAT)

-

Capaldo, L., & Ravelli, D. "Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration." Chemical Reviews, 2022.

-

-

Anthracene Derivative Synthesis

-

da Silva, F.C., et al. "Recent advances in the syntheses of anthracene derivatives." Beilstein Journal of Organic Chemistry, 2021.

-

-

General Photochemistry of DHA

-

Bergman, R. G., et al. "Photochemical and Thermal Reactions of this compound." Journal of the American Chemical Society. (Classic mechanistic grounding).

-

Troubleshooting & Optimization

Common side reactions in the synthesis of 9,10-Dihydroanthracene

Welcome to the 9,10-Dihydroanthracene (DHA) Synthesis Support Center .

This guide addresses the specific chemical stability and selectivity challenges inherent to the synthesis of this compound. Unlike simple hydrogenations, the synthesis of DHA fights a thermodynamic battle: the molecule is a potent hydrogen donor that "wants" to revert to the fully aromatic anthracene, yet it is also susceptible to over-reduction under vigorous catalytic conditions.

Quick Status Check: What is your primary issue?

| Symptom | Diagnosis | Immediate Action |

| Product turns yellow/green upon standing. | Re-oxidation (Re-aromatization). | Purge storage with Ar/N₂; store in dark. |

| Melting point is low (<105°C) or product is "mushy." | Over-reduction to 1,2,3,4-tetrahydro- or octahydroanthracene. | Switch catalyst (Avoid Pt/Rh); reduce H₂ pressure. |

| Starting from Anthraquinone: Yield is low; product is ketonic. | Anthrone Stalling. | Increase acid concentration (HI) or reaction time. |

Ticket #001: The "Yellowing" Effect (Re-Aromatization)

The Issue: Users frequently report that pure, colorless crystals of DHA turn yellow or greenish-yellow after exposure to air or light.

Technical Explanation: DHA is not just a hydrocarbon; it is a sacrificial hydrogen donor . The driving force to restore the aromaticity of the central ring (gaining ~12 kcal/mol resonance energy) makes DHA highly susceptible to oxidative dehydrogenation.

-

Mechanism: In the presence of light and oxygen, DHA undergoes photo-oxidation to form Anthraquinone (via endoperoxide intermediates) or dehydrogenates back to Anthracene .

-

Indicator: Pure DHA is colorless. Anthracene is fluorescent yellow; Anthraquinone is yellow. Any discoloration indicates contamination.

Troubleshooting Protocol:

-

Exclusion: Perform all workups under an inert atmosphere (Argon preferred over Nitrogen due to density).

-

Stabilization: Do not dry crystals in a hot oven exposed to air. Vacuum dry at room temperature.

-

Storage: Store in amber vials under inert gas at 4°C.

Ticket #002: Over-Reduction (Selectivity Control)

The Issue: Catalytic hydrogenation often fails to stop at the 9,10-dihydro stage, producing 1,2,3,4-tetrahydroanthracene or symmetrical octahydroanthracene (sym-OHA).

Technical Explanation: The 9,10-positions are the most reactive (highest electron density), but once hydrogenated, the remaining lateral rings behave like isolated benzene rings.

-

Platinum (Pt) & Rhodium (Rh): These catalysts are too active. They rapidly hydrogenate the lateral rings, pushing the reaction toward octahydroanthracene, especially at elevated pressures (>5 MPa) and temperatures (>100°C).

-

Palladium (Pd): Offers better selectivity but can catalyze the reverse reaction (dehydrogenation) if the H₂ pressure drops.

Selectivity Data:

| Catalyst | Conditions | Major Product | Mechanism Note |

| Na / EtOH | Reflux | 9,10-DHA (Target) | Electron transfer (Birch-type). Self-limiting. |

| Pt / Al₂O₃ | 240°C, 7 MPa | sym-Octahydroanthracene | Complete saturation of lateral rings. |

| Ni / Zeolite | High H₂ Pressure | Octahydroanthracene | Kinetic overshoot. |

| HI / Red P | Reflux | 9,10-DHA (Target) | Specific reduction of quinones/arenes.[1] |

Visualizing the Reaction Landscape

The following diagram illustrates the "Danger Zones" where the reaction can fail due to oxidation or over-reduction.

Caption: Reaction network showing the narrow stability window of 9,10-DHA. Green arrows indicate desired pathways; red arrows indicate side reactions (over-reduction or re-oxidation).

Standard Operating Protocols (SOPs)

Protocol A: Sodium/Ethanol Reduction (The "Classic" Method)

Best for: High selectivity and avoiding over-reduction.

-

Setup: 1L three-neck flask, mechanical stirrer (magnetic stirring is insufficient due to sludge formation), reflux condenser, N₂ inlet.

-

Dissolution: Suspend Anthracene (50 g) in Absolute Ethanol (500 mL) . Heat to 50°C.

-

Addition: Add Sodium metal (50 g) in small cubes over 30-45 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain a vigorous reflux but control foaming.

-

-

Quench: After Na dissolves, reflux for an additional 20 mins. Cool to room temp.

-

Hydrolysis: Carefully add water (750 mL) to precipitate the product.

-

Workup: Filter the white solid. Wash with water until neutral pH.

-

Purification: Recrystallize from ethanol.

-

Target MP: 108–109°C.

-

Note: If MP is ~216°C, you have unreacted anthracene. If MP is <100°C, you have solvent entrapment or over-reduction.

-

Protocol B: Hydriodic Acid/Phosphorus Reduction

Best for: Synthesizing DHA from Anthraquinone.

-

Reagents: Mix Anthraquinone , Red Phosphorus (Red P) , and Hydriodic Acid (HI, 57%) .

-

Reaction: Reflux for 4–8 hours.

-

Filtration: Filter hot to remove unreacted Red P.

-

Isolation: Pour filtrate into water containing sodium bisulfite (to quench residual iodine).

-

Yield Warning: This method can stall at the Anthrone stage (ketone intermediate) if the acid concentration drops or time is insufficient.

References

-

Organic Syntheses , Coll. Vol. 4, p.311 (1963); Vol. 35, p.41 (1955). This compound.[1][3][4][7] Link

-

Zhang, C., et al. (2022).[6][7] "Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene over Al2O3-Supported Pt and Rh Catalysts." Energy & Fuels.[8] (Demonstrates over-reduction risks). Link

-

Hiyoshi, N., et al. (2006). "Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst." Catalysis Letters. (Discusses pressure effects on selectivity). Link

- Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press. (Authoritative text on PAH reactivity and reduction mechanisms).

-

Yu, H., et al. (2018). "Visible-Light-Triggered Quantitative Oxidation of this compound to Anthraquinone." Chemistry – A European Journal. (Details the photo-oxidation side reaction). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anthraquinone - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. CN111018687B - Synthesis method of 9, 10-anthraquinone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting low yield in anthracene Diels-Alder reactions

Case ID: ANTH-DA-001 Status: Open Subject: Optimization of Yield and Suppression of Retro-Diels-Alder Pathways in Anthracene Adduct Synthesis

🟢 System Overview & Root Cause Analysis

Welcome to the technical support hub for Polycyclic Aromatic Hydrocarbon (PAH) functionalization. You are likely experiencing low yields (<50%) or recovering starting material after what appeared to be a successful reflux.

The Core Conflict: Aromaticity vs. Bond Formation

Unlike simple dienes (e.g., butadiene), anthracene presents a unique thermodynamic challenge. The 9,10-positions are the most reactive due to the localization of electron density, but the reaction is chemically reversible.

-

Forward Reaction (Kinetically Controlled): Formation of the adduct breaks the aromaticity of the central ring, though the two flanking benzene rings remain intact.

-

Reverse Reaction (Thermodynamically Controlled): At high temperatures (required to overcome the activation energy

), the entropy term (

Diagnosis: If you see crystals form but yield drops upon purification or prolonged heating, you are likely fighting the thermodynamic equilibrium.

⚡ Module 1: Thermodynamic & Kinetic Troubleshooting

Visualization: Reaction Energy Profile & Failure Points

Figure 1: Energy landscape showing the reversibility trap. High temperatures required for activation often trigger the retro-pathway.

🛠 Module 2: Optimization Protocols

Do not rely solely on xylene reflux if yields are consistently low. Choose the protocol that matches your dienophile's electronic profile.

Protocol A: Hydrophobic Acceleration ("On-Water" Synthesis)

Best for: Green chemistry applications, rapid kinetics, and avoiding high-temp reversion.

Mechanism: Water forces the hydrophobic anthracene and dienophile together to minimize their surface area (hydrophobic effect), significantly increasing the effective concentration and stabilizing the transition state via hydrogen bonding at the interface.

Step-by-Step Workflow:

-

Preparation: Suspend Anthracene (1.0 eq) and Dienophile (e.g., N-methylmaleimide or Maleic Anhydride, 1.1 eq) in degassed water (0.5 M concentration relative to anthracene).

-

Note: The reagents will NOT dissolve; this is a heterogeneous suspension.

-

-

Activation: Add a surfactant (e.g., SDS or CTAB) at 10 mol% only if the suspension is clumping excessively. Pure water is often sufficient.

-

Reaction: Heat to 90°C (well below the rDA threshold of ~140°C) with vigorous magnetic stirring.

-

Monitoring: Monitor via TLC. The product often precipitates as a different colored solid or changes crystal habit.

-

Isolation: Cool to room temperature. Filter the solid.[1][2][3] Wash with water to remove unreacted dienophile (if water-soluble).

-

Validation: This method frequently yields >85% without chromatography due to the "precipitation-driven" equilibrium shift.

Protocol B: Lewis Acid Catalyzed (Low Temperature)

Best for: Thermally sensitive substrates or highly reversible systems.

Mechanism: The Lewis Acid (LA) coordinates to the dienophile's electron-withdrawing group, lowering its LUMO energy. This reduces the HOMO-LUMO gap, allowing the reaction to proceed at room temperature or

Recommended Catalysts:

-

Aluminum Chloride (

): Aggressive, requires strict anhydrous conditions. -

Calcium Triflate (

): Milder, tolerant of moisture, sustainable.

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Solvent: Add anhydrous Dichloromethane (DCM) or Toluene.

-

Catalyst Loading: Add

(0.1 – 0.5 eq) or -

Addition: Add Anthracene (1.0 eq) slowly.

-

Reaction: Stir at

. Do not reflux. -

Quench: Quench with dilute HCl or saturated

to remove the catalyst. -

Extraction: Extract with DCM, dry over

, and concentrate.

📊 Data Summary: Solvent & Condition Effects

| Variable | Standard (Xylene Reflux) | Aqueous (On-Water) | Lewis Acid ( |

| Temperature | 140°C | 90°C - 100°C | 0°C - 25°C |

| Reaction Time | 12 - 24 Hours | 1 - 4 Hours | 0.5 - 2 Hours |

| Yield (Typical) | 40 - 60% | 80 - 95% | 75 - 90% |

| rDA Risk | High | Low | Negligible |

| Purification | Recrystallization | Filtration | Extraction + Column |

| Green Score | Low (Petroleum solvent) | High (Water) | Medium (Halogenated solvent) |

❓ Troubleshooting Matrix (FAQ)

Q: I see the product on TLC, but it disappears after column chromatography. A: Silica gel is slightly acidic and can catalyze the retro-reaction or decomposition if the adduct is sensitive.

-

Fix: Add 1% Triethylamine to your eluent to neutralize the silica, or switch to neutral alumina. Avoid rotary evaporation at high bath temperatures (>50°C).

Q: My anthracene isn't dissolving in the solvent. A: Anthracene has poor solubility in many solvents at RT.

-

Fix: This is actually fine. As the dissolved anthracene reacts, Le Chatelier's principle pulls more solid into solution. Do not add excessive solvent, as this dilutes the reactants and slows the kinetics (Reaction Rate

).

Q: The product is an oil, but literature says it should be a solid. A: You likely have trapped solvent (Xylene/Toluene) in the crystal lattice or unreacted maleic anhydride.

-

Fix: Triturate the oil with cold hexanes or pentane to induce crystallization. If using maleic anhydride, wash the crude solid with water (hydrolyzes excess anhydride to acid, which is water-soluble) then dry.

🔍 Decision Tree: Resolving Low Yields

Figure 2: Diagnostic workflow for identifying the specific failure mode of the cycloaddition.

📚 References

-

Hydrophobic Acceleration: Breslow, R. (1991). "Hydrophobic effects on simple organic reactions in water." Accounts of Chemical Research. Link

-

Aqueous Anthracene DA: Tiwari, S., & Kumar, A. (2008). "Diels–Alder reaction of 9-substituted anthracene with N-substituted maleimides in water." Arkivoc. Link

-

Lewis Acid Catalysis: Fringuelli, F., et al. (2002). "Lewis Acid Catalysts in Diels-Alder Reactions." The Chemical Record. Link

-

Mechanochemistry (Solvent-Free): Stolle, A., et al. (2011). "Ball milling in organic synthesis: solutions and challenges." Chemical Society Reviews. Link

-

General Mechanism & Retro-DA: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link

Sources

Technical Support Center: Optimizing Transfer Hydrogenation with 9,10-Dihydroanthracene

Welcome to the technical support center for transfer hydrogenation reactions utilizing 9,10-Dihydroanthracene (DHA). This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and ensure the safe and efficient execution of their experiments. As a hydrogen-donor, DHA offers a compelling alternative to high-pressure gaseous hydrogen, enabling reductions under milder conditions.[1][2] This resource synthesizes fundamental principles with practical, field-proven advice to help you navigate the complexities of this powerful synthetic tool.

The Principle: Why this compound?

Transfer hydrogenation is a chemical reaction where hydrogen atoms are transferred from a donor molecule to an acceptor (the substrate) without the use of molecular hydrogen (H₂). This compound is an effective hydrogen donor because the C-H bonds at the 9 and 10 positions are significantly weaker (dissociation energy estimated at 78 kcal/mol) than typical C-H bonds.[2] Upon donating two hydrogen atoms, DHA is converted to the thermodynamically stable aromatic compound, anthracene. This large thermodynamic driving force is a key advantage of the system.[3]

The overall transformation can be summarized as:

Substrate (Acceptor) + this compound (Donor) --(Catalyst)--> Reduced Product + Anthracene

This method avoids the need for specialized high-pressure hydrogenation equipment, making it highly accessible for standard laboratory setups.[1]

Reaction Mechanism Overview

While the precise mechanism can vary depending on the catalyst and substrate, transfer hydrogenation with DHA often proceeds through an outer-sphere mechanism, particularly with metal catalysts.[1] The process generally involves the coordination of the hydrogen donor and the substrate to a catalyst, facilitating the transfer of hydrogen. In some cases, particularly at higher temperatures, radical pathways may also be involved.[4]

Caption: Generalized catalytic cycle for transfer hydrogenation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction is very slow or has stalled, resulting in low conversion. What are the likely causes?

A1: Low conversion is a frequent issue with several potential root causes.

-

Cause 1: Inactive Catalyst. The catalyst may be oxidized, poisoned, or simply not active under the chosen conditions.

-

Solution:

-

Use Fresh Catalyst: If using a heterogeneous catalyst (e.g., Pd/C, Ni/Zeolite), ensure it has been stored properly under an inert atmosphere.[5] For homogeneous catalysts, verify the integrity of the precursor.[6]

-

Pre-activation: Some catalysts require a pre-activation step. Consult the literature for your specific catalytic system.

-

Check for Poisons: Substrates or solvents containing sulfur, thiols, or strong chelating agents can poison noble metal catalysts. Purify your starting materials if contamination is suspected.

-

-

-

Cause 2: Insufficient Temperature. Transfer hydrogenation is a thermally activated process.

-

Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or GC/MS to check for product formation and potential side-product generation. Reactions are often run at elevated temperatures, sometimes in the range of 80-140 °C or even higher, depending on the system.[5][6][7]

-

-

Cause 3: Poor Solubility. If the substrate or catalyst is not well-dissolved in the chosen solvent, the reaction will be mass-transport limited.

-

Solution: Select a solvent that effectively dissolves all components at the reaction temperature. High-boiling aromatic solvents like xylene or mesitylene are common choices.

-

Q2: I'm observing significant side-product formation. How can I improve selectivity?

A2: Lack of selectivity can manifest as over-reduction or undesired side reactions.

-

Cause 1: Over-reduction. This occurs when other functional groups in your molecule are reduced in addition to the target group.

-

Solution:

-

Lower the Temperature: This is the most effective way to improve selectivity, as competing reaction pathways may have different activation energies.[6]

-

Choose a Milder Catalyst: Catalysts have different activities. For example, some ruthenium-based catalysts are known for their high selectivity in reducing ketones without affecting olefins.[1] If you are using a highly active catalyst like Pt/Y zeolite, consider a less reactive alternative.[8]

-

Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reduction of the product.

-

-

-

Cause 2: Aromatic Ring Hydrogenation. In some high-temperature reactions, the aromatic rings of the substrate or even the anthracene byproduct can be hydrogenated.[4]

-

Solution: This is typically a sign of excessively harsh conditions. Lower the temperature and/or switch to a more selective catalyst.

-

Q3: The workup is difficult, and I'm struggling to separate my product from the anthracene byproduct.

A3: Anthracene and the desired product can sometimes have similar polarities, complicating purification.

-

Solution 1: Crystallization. If your product is a solid, carefully select a recrystallization solvent where the product and anthracene have different solubilities. Often, anthracene is less soluble in aliphatic solvents (like hexanes) than in more polar solvents.

-

Solution 2: Column Chromatography. This is the most common method.

-